molecular formula C11H10O4 B1650250 Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- CAS No. 115974-96-4

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-

Cat. No.: B1650250
CAS No.: 115974-96-4
M. Wt: 206.19
InChI Key: DBCJGNBZZNSLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- (IUPAC name), is a substituted benzoic acid derivative characterized by a propenyl side chain at the 3-position of the aromatic ring. The side chain features a methoxy group and a ketone at the 3-oxo position, with an E-configured double bond (1E). This compound has a molecular formula of C₁₂H₁₂O₄ and a molecular weight of 220.22 g/mol .

Properties

IUPAC Name

3-(3-methoxy-3-oxoprop-1-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCJGNBZZNSLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736227
Record name 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115974-96-4
Record name 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- typically involves the esterification of benzoic acid with methoxypropenyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced separation methods can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- 197658-21-2 C₁₂H₁₂O₄ 220.22 3-[(1E)-3-methoxy-3-oxo-propenyl] High polarity due to keto and methoxy groups; likely moderate solubility in polar solvents .
Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester 20883-93-6 C₁₂H₁₂O₄ 220.22 Methyl ester at carboxyl group; identical propenyl substituent Enhanced lipophilicity compared to free acid; potential for esterase-mediated hydrolysis .
Benzoic acid, 3,5-dimethoxy-2-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-, methyl ester 921882-23-7 C₁₄H₁₆O₆ 280.27 3,5-Dimethoxy and methyl ester groups Increased steric hindrance; altered electronic effects due to additional methoxy groups .
4-[(1E)-3-(2-Hydroxyphenyl)-3-oxo-1-propenyl]benzoic acid 919092-43-6 C₁₆H₁₂O₄ 268.27 2-Hydroxyphenyl substituent on propenyl Hydrogen bonding capacity from phenolic -OH; possible antioxidant activity .
4-Hydroxy-3-(3-phenyl-acryloyl)-benzoic acid 155051-85-7 C₁₆H₁₂O₄ 268.27 Phenyl-acryloyl group at 3-position Extended conjugation; potential UV absorption for analytical detection .
Benzoic acid, 4-[1-methyl-3-oxo-3-(phenylmethoxy)-1-propenyl]-, ethyl ester 102152-62-5 C₂₀H₂₀O₄ 324.37 Ethyl ester and benzyloxy group High molecular weight; enhanced hydrophobic character .

Biological Activity

Benzoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. Among these compounds, Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- (CAS No. 115974-96-4) exhibits notable pharmacological properties. This article explores its biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₀O₄
Molecular Weight: 206.19 g/mol
InChIKey: RQZKXJHFBGQKQH-UHFFFAOYSA-N

The compound features a methoxy group and a propenyl moiety that contribute to its biological activity. The structural characteristics are critical for understanding its interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives possess antimicrobial properties. For instance, studies have highlighted that certain benzoic acid derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values of these compounds can provide insights into their effectiveness:

CompoundMIC (µM)Target Organism
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-8E. faecalis
Other DerivativesVariesVarious Strains

The specific activity of Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- against Enterococcus faecalis suggests its potential as an antibacterial agent .

Antiproliferative Activity

The antiproliferative effects of benzoic acid derivatives have been extensively studied in cancer research. The compound has shown promising results in inhibiting the proliferation of cancer cells:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)5.3
HCT116 (Colon)3.7
HEK293 (Kidney)5.3

These findings indicate that the compound may serve as a lead for developing new anticancer therapies.

Studies suggest that the biological activity of benzoic acid derivatives may involve the modulation of key cellular pathways:

  • Proteasome Inhibition: Some derivatives enhance the activity of proteasomes, which are crucial for protein degradation and cellular homeostasis.
  • Cathepsin Activation: The compound has been shown to activate cathepsins B and L, enzymes involved in protein turnover and apoptosis regulation .

Case Studies

A recent study evaluated the biological effects of various benzoic acid derivatives, including Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-. The research involved both in vitro assays and computational modeling to predict binding affinities to target proteins.

Findings from In Vitro Assays

In vitro assays demonstrated that Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- significantly increased proteasomal activity at concentrations as low as 5 µM without notable cytotoxicity . This suggests a favorable therapeutic index for potential applications in age-related diseases where proteostasis is compromised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.